molecular formula C10H10N2O2 B8634984 5,8-Dimethoxyquinoxaline

5,8-Dimethoxyquinoxaline

Cat. No. B8634984
M. Wt: 190.20 g/mol
InChI Key: RDERXHBRNGGJEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04506001

Procedure details

A mixture of 10 g (0.17 mol) of glyoxal in 50 ml of water was added to 5 g (0.03 mol) of 2,3-diaminohydroquinone dimethyl ether, and stirred at 50° C. for 1 hour. After allowing to cool to room temperature, the reaction solution was extracted with chloroform, and the extract was dried and concentrated. Recrystallization of the residue from benzene gave 4.3 g (75%) of the title compound. m.p. 145°-150° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
75%

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=O)=O.[CH3:5][O:6][C:7]1[CH:14]=[CH:13][C:10]([O:11][CH3:12])=[C:9]([NH2:15])[C:8]=1[NH2:16]>O>[CH3:12][O:11][C:10]1[CH:13]=[CH:14][C:7]([O:6][CH3:5])=[C:8]2[C:9]=1[N:15]=[CH:1][CH:3]=[N:16]2

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C(=C(OC)C=C1)N)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with chloroform
CUSTOM
Type
CUSTOM
Details
the extract was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from benzene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C2N=CC=NC2=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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